3-Hydroxy-5-(thiophen-3-yl)benzoic acid

Description

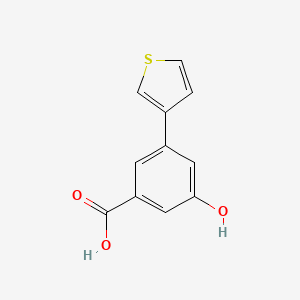

Chemical Structure: 3-Hydroxy-5-(thiophen-3-yl)benzoic acid (C₁₁H₈O₃S, molecular weight 236.24 g/mol) consists of a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 3 and a thiophen-3-yl group at position 5 (Figure 1).

highlights synthetic pathways for structurally similar benzoic acid derivatives, involving esterification, hydrogenation, and functional group modifications .

Applications: Though specific bioactivity data for this compound are absent in the evidence, related compounds exhibit antioxidant, antimicrobial, or enzyme-modulating properties.

Properties

IUPAC Name |

3-hydroxy-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQWDFPFOITMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688556 | |

| Record name | 3-Hydroxy-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-18-9 | |

| Record name | 3-Hydroxy-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(thiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key steps include the preparation of starting materials, the coupling reaction, and subsequent purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: 3-Oxo-5-(thiophen-3-yl)benzoic acid.

Reduction: 3-Hydroxy-5-(thiophen-3-yl)benzyl alcohol.

Substitution: 3-Hydroxy-5-(bromo-thiophen-3-yl)benzoic acid.

Scientific Research Applications

3-Hydroxy-5-(thiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 of the benzoic acid backbone significantly impacts molecular properties. Key analogues include:

Key Observations :

- Lipophilicity: Thiophene-containing derivatives (e.g., 236.24–254.69 g/mol) are more lipophilic than polar analogues like 3-hydroxy-5-(methylamino)benzoic acid (167.16 g/mol) due to the aromatic thiophene and halogen/methoxy substituents .

- Acidity : The hydroxyl group at position 3 enhances acidity (pKa ~2–3), comparable to benzoic acid (pKa 4.2). Methoxy or benzyloxy substituents () reduce acidity by electron donation .

- Solubility : Methoxy groups () improve aqueous solubility, whereas thiophene and chloro substituents () favor organic phase partitioning, aligning with extraction trends for benzoic acid derivatives in emulsion liquid membranes () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.